C27 17A-Hopane (Tm)
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Overview
Description
C27 17A-Hopane ™ is a pentacyclic triterpene hydrocarbon with the molecular formula C27H46 and a molecular weight of 370.6541 g/mol . It belongs to the hopane family, which are biomarkers commonly found in geological samples, crude oils, and hydrocarbon source rocks . These compounds are significant in geochemical studies due to their stability and resistance to biodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27 17A-Hopane ™ typically involves the cyclization of squalene, a triterpene precursor, through a series of enzymatic or chemical reactions . The process includes:
Cyclization: Squalene undergoes cyclization to form the hopane skeleton.
Functionalization: Introduction of functional groups at specific positions on the hopane skeleton.
Industrial Production Methods
Industrial production of C27 17A-Hopane ™ is less common due to its natural abundance in geological samples. extraction from crude oils and hydrocarbon source rocks is a viable method. The process involves:
Extraction: Using organic solvents to extract hopanes from geological samples.
Fractionation: Separation of hopanes from other hydrocarbons using preparative HPLC or GC.
Purification: Further purification to isolate C27 17A-Hopane ™ in its pure form.
Chemical Reactions Analysis
Types of Reactions
C27 17A-Hopane ™ undergoes various chemical reactions, including:
Oxidation: Conversion to hopanoic acids using oxidizing agents such as periodic acid and sodium borohydride.
Reduction: Reduction of functional groups to form different hopane derivatives.
Substitution: Introduction of substituents at specific positions on the hopane skeleton.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, sodium borohydride.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Substituting Agents: Halogens, alkylating agents.
Major Products
Hopanoic Acids: Formed through oxidation reactions.
Reduced Hopanes: Formed through reduction reactions.
Substituted Hopanes: Formed through substitution reactions.
Scientific Research Applications
C27 17A-Hopane ™ has diverse applications in scientific research, including:
Geochemistry: Used as biomarkers to study the origin, maturity, and depositional environment of geological samples.
Environmental Science: Employed in oil spill analysis and remediation to trace the source of contamination.
Biochemistry: Investigated for its role in cell membrane structure and function in prokaryotes.
Petroleum Industry: Utilized in the exploration and production of crude oil.
Mechanism of Action
The mechanism of action of C27 17A-Hopane ™ involves its interaction with cell membranes in prokaryotes. It contributes to membrane stability and rigidity by integrating into the lipid bilayer . The molecular targets include membrane lipids and proteins, influencing membrane permeability and organization .
Comparison with Similar Compounds
C27 17A-Hopane ™ can be compared with other hopanes such as:
17α(H)-Diahopane: Similar in structure but differs in the position of the methyl group.
18α(H)-Neohopane: Another hopane derivative with a distinct methyl group arrangement.
22,29,30-Trinorhopane: A hopane with three fewer carbon atoms in its structure.
Uniqueness
C27 17A-Hopane ™ is unique due to its specific carbon skeleton and functional group arrangement, making it a valuable biomarker in geochemical and environmental studies .
Properties
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968359 |
Source
|
Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-59-1 |
Source
|
Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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